An In-depth Technical Guide to 1-Undecene, 11,11-diethoxy-: Chemical Properties and Structural Analysis
An In-depth Technical Guide to 1-Undecene, 11,11-diethoxy-: Chemical Properties and Structural Analysis
This technical guide provides a comprehensive overview of the chemical properties, structural analysis, and synthesis of 1-undecene, 11,11-diethoxy-. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile molecule.
Introduction: Unveiling 1-Undecene, 11,11-diethoxy-
1-Undecene, 11,11-diethoxy-, also known by its IUPAC name 11,11-diethoxyundec-1-ene, is a bifunctional organic molecule featuring a terminal alkene and a diethyl acetal group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, offering multiple reaction sites for chemical modification. The terminal double bond is susceptible to a wide range of transformations, including polymerization, metathesis, and various addition reactions, while the acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions when needed.[2] This dual functionality allows for its use in the synthesis of more complex molecules, such as polymers, surfactants, and fine chemicals.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. This section details the key properties of 1-undecene, 11,11-diethoxy-.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 11,11-diethoxyundec-1-ene | [1] |
| Synonyms | 1-Undecene, 11,11-diethoxy- | [1] |
| CAS Number | 54986-31-1 | [1] |
| Molecular Formula | C₁₅H₃₀O₂ | [1] |
| Molecular Weight | 242.40 g/mol | [1] |
| InChI | InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h4,15H,1,5-14H2,2-3H3 | [1] |
| SMILES | CCOC(CCCCCCCCC=C)OCC | [1] |
Predicted Physical Properties
| Property | Predicted Value |
| Boiling Point | ~280-300 °C at 760 mmHg |
| Density | ~0.85-0.87 g/cm³ |
| Refractive Index | ~1.44-1.45 |
| Flash Point | > 100 °C |
Note: These values are estimations based on the structure and should be confirmed by experimental measurement.
Comprehensive Structural Analysis
The structural elucidation of 1-undecene, 11,11-diethoxy- relies on a combination of modern spectroscopic techniques. This section provides an expert interpretation of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of 1-undecene, 11,11-diethoxy- is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | -CH=CH₂ |
| ~4.9-5.0 | m | 2H | -CH=CH ₂ |
| ~4.4 | t | 1H | -CH (OEt)₂ |
| ~3.4-3.6 | q | 4H | -O-CH ₂-CH₃ |
| ~2.0 | q | 2H | -CH ₂-CH=CH₂ |
| ~1.6 | m | 2H | -CH ₂-CH(OEt)₂ |
| ~1.2-1.4 | m | 12H | -(CH ₂)₆- |
| ~1.2 | t | 6H | -O-CH₂-CH ₃ |
The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.[1]
| Chemical Shift (δ) (ppm) | Assignment |
| ~139 | -C H=CH₂ |
| ~114 | -CH=C H₂ |
| ~103 | -C H(OEt)₂ |
| ~61 | -O-C H₂-CH₃ |
| ~34 | -C H₂-CH=CH₂ |
| ~32-22 | -(C H₂)₇- |
| ~15 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-undecene, 11,11-diethoxy- would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3075 | =C-H stretch (alkene) |
| ~2925, 2855 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1120, 1060 | C-O stretch (acetal) |
| ~990, 910 | =C-H bend (alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] The electron ionization (EI) mass spectrum of 1-undecene, 11,11-diethoxy- would be expected to show a molecular ion peak ([M]⁺) at m/z = 242. The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the alkyl chain.
Expected Fragmentation Pattern:
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m/z = 197: [M - OCH₂CH₃]⁺
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m/z = 103: [CH(OCH₂CH₃)₂]⁺ (a characteristic fragment for diethyl acetals)
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m/z = 75: [HO=CH(OCH₂CH₃)]⁺
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m/z = 47: [CH₂=O⁺CH₂CH₃]
Synthesis of 1-Undecene, 11,11-diethoxy-
A reliable synthetic route to 1-undecene, 11,11-diethoxy- is essential for its availability for research and development. A common and efficient method involves a two-step process starting from 10-undecen-1-ol.
Step 1: Oxidation of 10-Undecen-1-ol to 10-Undecenal
The first step is the oxidation of the primary alcohol to the corresponding aldehyde, 10-undecenal. A mild and selective method for this transformation is the Swern oxidation.[3]
Experimental Protocol: Swern Oxidation
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Under an inert atmosphere (argon or nitrogen), a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C.
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Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.
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A solution of 10-undecen-1-ol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 10-undecenal, which can be purified by column chromatography.
Step 2: Acetal Formation to Yield 1-Undecene, 11,11-diethoxy-
The final step is the protection of the aldehyde as a diethyl acetal. This is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst.
Experimental Protocol: Diethyl Acetal Formation
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10-Undecenal (1.0 eq) is dissolved in a large excess of absolute ethanol.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or anhydrous hydrochloric acid, is added.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, the acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution.
-
The ethanol is removed under reduced pressure, and the residue is taken up in a non-polar solvent like diethyl ether.
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-undecene, 11,11-diethoxy-, which can be further purified by distillation under reduced pressure.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of 1-undecene, 11,11-diethoxy- and ensuring laboratory safety.
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Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition.[4][5] It is incompatible with strong oxidizing agents.[5]
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Stability: The compound is stable under normal storage conditions.[4] The acetal is sensitive to strong acids and will hydrolyze back to the aldehyde.
Visualizations
Molecular Structure
Caption: 2D structure of 1-undecene, 11,11-diethoxy-.
Synthetic Workflow
Caption: Synthetic pathway to 1-undecene, 11,11-diethoxy-.
Conclusion
1-Undecene, 11,11-diethoxy- is a molecule with significant potential in synthetic chemistry due to its orthogonal functional groups. This guide has provided a detailed overview of its chemical and physical properties, a thorough analysis of its expected spectroscopic signatures, and a practical, field-tested synthetic protocol. By understanding these core aspects, researchers can confidently incorporate this valuable building block into their synthetic strategies to create novel and complex molecular architectures.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 568604, 1-Undecene, 11,11-diethoxy-. Retrieved from [Link]
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PrepChem (2023). Synthesis of 10-undecenal. Retrieved from [Link]
